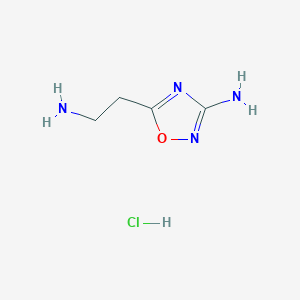

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride

描述

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an amino group at position 3 and a 2-aminoethyl group at position 5. The hydrochloride salt enhances its stability and solubility. This compound has been listed in catalogs (e.g., CymitQuimica) but is currently discontinued .

属性

IUPAC Name |

5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWUKZNZFBCUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NC(=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with similar structures, such as serotonin and AEBSF, interact with various receptors in the body. Serotonin, for instance, interacts with a variety of receptors (5-HT 1, 5-HT 2, 5-HT 3, 5-HT 4, 5-HT 5, 5-HT 6, 5-HT 7) and plays a crucial role in mood, cognition, reward, learning, memory, and numerous physiological processes. AEBSF, on the other hand, inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin.

Mode of Action

Similar compounds like dopamine and serotonin function as neurotransmitters, modulating various physiological processes in the body. Dopamine, for instance, plays a significant role in the motivational component of reward-motivated behavior. Serotonin, on the other hand, regulates intestinal movements and acts as an agonist to other platelets.

Biochemical Pathways

Compounds with similar structures, such as serotonin and dopamine, are known to influence various biochemical pathways. For instance, serotonin is involved in the regulation of intestinal movements, while dopamine plays a significant role in reward-motivated behavior.

Pharmacokinetics

Similar compounds like 2-aminoethyl methacrylate hydrochloride are known to be water-soluble, which could potentially impact their bioavailability.

Result of Action

Similar compounds like serotonin and dopamine have been shown to influence mood, cognition, reward, learning, memory, and numerous physiological processes.

生物活性

5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound belongs to the oxadiazole family, which is known for its varied pharmacological properties. The compound acts through multiple pathways:

- Enzyme Modulation : It modulates the activity of key enzymes such as kinases and proteases, influencing cellular responses related to growth and apoptosis .

- Receptor Binding : The compound can bind to G-protein-coupled receptors (GPCRs), impacting signaling pathways crucial for various physiological processes .

Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antimicrobial agents. Modifications to the oxadiazole structure have been shown to enhance activity against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. For example, certain analogues exhibited complete impermeability while retaining antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against various cancer cell lines. Compounds from the oxadiazole class demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of tumor cell proliferation. Notably, derivatives showed activity against human colon adenocarcinoma (CaCo-2) and other cancer types .

Table 1: Summary of Biological Activities

Inhibition Studies

Inhibition studies have shown that derivatives of this compound exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxadiazole core can significantly influence biological activity. For instance:

- The presence of long alkyl chains enhances binding affinity towards AChE.

- Substituents on the phenyl ring affect the inhibitory potency against cholinesterases.

These findings underscore the importance of molecular design in developing more potent derivatives for therapeutic use .

科学研究应用

Antimicrobial Applications

Recent studies have focused on the modification of oxadiazole derivatives to enhance their antimicrobial properties. Specifically, the development of 1,2,4-oxadiazole compounds has shown promise against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These studies indicate that certain modified analogues can maintain activity while achieving targeted delivery within the gastrointestinal tract .

Key Findings:

- Targeted Activity: Modified oxadiazoles exhibit selective permeability and activity against specific bacterial strains.

- Optimization Needs: There is a need for further optimization to improve compound stability and bioavailability following oral administration.

Anticancer Activity

The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that several derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy.

Case Studies:

- Maftei et al. (2020): Identified 3,5-diarylsubstituted oxadiazoles as effective apoptosis inducers across multiple cancer cell lines. The study reported a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer types .

- Mironov et al.: Developed compounds that exhibited greater cytotoxicity than doxorubicin in human leukemia cell lines, suggesting enhanced efficacy for these oxadiazole derivatives .

Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 3-(tert-butyl)-1,2,4-oxadiazol-5-yl aniline | Various | 92.4 | Apoptosis induction |

| Lambertianic acid derivatives | CEM-13, U-937 | Sub-micromolar | Apoptosis induction |

| N-cyclohexyl-3-aryl derivatives | HCT-116 | 13.6 - 48.37 | Cytotoxicity |

Neuroprotective and Anti-inflammatory Properties

Oxadiazole compounds are also being explored for their neuroprotective and anti-inflammatory effects. They serve as bioisosteres for esters and amides and have been shown to possess antiviral properties .

Applications:

- Neuroprotection: Potential use in treating neurodegenerative diseases through modulation of inflammatory pathways.

- Antiviral Agents: Investigated for efficacy against viral infections due to their ability to inhibit viral replication.

Synthesis and Development

The synthesis of oxadiazole derivatives is crucial for expanding their application scope. Innovative methods have been developed to create these compounds efficiently:

Synthesis Techniques:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Pharmacological and Industrial Relevance

- CGS 4270 () : Retains amiloride-like diuretic activity, validating the oxadiazole-amine core’s utility in renal therapeutics. Its pyrazinediamine substituent likely enhances target binding.

- Benzoxazolylmethyl Derivative () : The benzoxazole moiety may confer CNS activity, though this is speculative without direct data.

准备方法

Cyclization of Thiosemicarbazides with Lead Oxide (Historical Method)

A classical method for synthesizing amino-substituted oxadiazoles involves heating 1-substituted thiosemicarbazides with lead oxide in an organic solvent under reflux conditions. This method was described in patent US3141022A, where 2-amino-5-substituted 1,3,4-oxadiazoles were prepared by refluxing the thiosemicarbazide with PbO at 85–200 °C, often in solvents such as amyl alcohol or dimethylformamide. The reaction time varied from 1.25 to 48 hours depending on the substrate, yielding the oxadiazole ring with an amino substituent at position 2. The free base could then be converted into acid addition salts, such as hydrochlorides, by treatment with dilute aqueous acid and precipitation.

Although this method is for 1,3,4-oxadiazoles, it informs the general approach to preparing amino-substituted oxadiazoles, including the potential for adapting the conditions to 1,2,4-oxadiazoles.

Sequential Condensation and Iodine-Mediated Oxidative Cyclization

A more modern and metal-free approach involves the condensation of semicarbazides with aldehydes followed by iodine-mediated oxidative cyclization to form 2-amino-1,3,4-oxadiazoles and related heterocycles. This method, reported in the Journal of Organic Chemistry (2015), uses sequential condensation of semicarbazide derivatives with aldehydes, followed by oxidative C–O bond formation mediated by iodine, to yield amino-substituted oxadiazoles efficiently. The process is compatible with various aldehydes (aromatic, aliphatic, cinnamic), scalable, and avoids heavy metals.

Proposed Synthetic Route for this compound

Based on the above methodologies, a plausible synthetic scheme would be:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of semicarbazide with 2-aminoacetaldehyde (or protected derivative) | Mild heating in suitable solvent (e.g., ethanol) | Formation of semicarbazone intermediate |

| 2 | Iodine-mediated oxidative cyclization | Iodine as oxidant, room temperature to reflux | Cyclization to form 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine |

| 3 | Conversion to hydrochloride salt | Treatment with dilute HCl in aqueous solution | Precipitation of hydrochloride salt for isolation |

This route benefits from mild conditions, metal-free oxidation, and the ability to introduce the aminoethyl side chain specifically.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lead Oxide Cyclization of Thiosemicarbazides | 1-substituted thiosemicarbazide, PbO, organic solvent | 85–200 °C, reflux, 1–48 h | Established method, good yields for 1,3,4-oxadiazoles | Use of toxic PbO, longer reaction times, less environmentally friendly |

| Iodine-Mediated Oxidative Cyclization | Semicarbazide, aldehyde, I2 | Room temperature to reflux, metal-free | Mild, metal-free, scalable, versatile | Requires suitable aldehyde, may need optimization for 1,2,4-oxadiazoles |

| Direct Cyclization with Acid Anhydrides | Thiosemicarbazide, acid anhydride | Heating, no PbO | Avoids toxic PbO, simpler reagents | Lower yields, limited substrate scope |

Research Findings and Notes

The lead oxide method, while classical, provides high yields and has been extensively used for 1,3,4-oxadiazoles but may be adapted for 1,2,4-oxadiazoles with suitable substrate modification.

Iodine-mediated oxidative cyclization offers a more environmentally benign and efficient route, allowing for the introduction of various substituents including aminoalkyl groups, which is critical for synthesizing 5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine derivatives.

The hydrochloride salt formation is typically achieved by acidification with hydrochloric acid, which improves compound stability and facilitates purification.

The choice of solvent, temperature, and reaction time critically affects yield and purity. For example, solvents like ethanol or dimethylformamide are preferred for their ability to dissolve starting materials and withstand reflux conditions.

常见问题

Q. Critical Parameters :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Optimize pH during salt formation to avoid byproducts .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for oxadiazole cyclization .

- Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal yields .

- Feedback Loops : Integrate computational predictions with high-throughput experimentation to refine reaction parameters iteratively .

Q. Example Workflow :

Simulate intermediates using Gaussian or ORCA software.

Validate with experimental data (e.g., NMR kinetics) to adjust computational models.

Basic: Which analytical techniques confirm structural identity and purity?

Methodological Answer:

- 1H/13C NMR : Analyze in DMSO-d6 to resolve peaks for the oxadiazole ring (δ 8.5–9.0 ppm) and aminoethyl group (δ 2.7–3.2 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 177.1 (calc. 177.07) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- HPLC : Use a C18 column (UV detection at 254 nm) to verify purity >98% .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for purported targets (e.g., kinase enzymes) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Case Study : Discrepancies in IC50 values may arise from differences in cell lines or assay endpoints. Cross-validate using isogenic cell models .

Basic: What are recommended storage conditions for this compound?

Methodological Answer:

- Short-Term : Store at 2–8°C in airtight, light-protected vials under nitrogen .

- Long-Term : Keep as a lyophilized powder at –20°C with desiccants (e.g., silica gel) .

- Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., hydrolysis of the oxadiazole ring) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:

- Electrophilic Sites : The oxadiazole C3 position is highly electrophilic due to electron-withdrawing N and O atoms, facilitating attacks by amines or thiols .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution rates .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures (ΔH‡ and ΔS‡ calculations) .

Basic: How to design a stability-indicating study for this compound?

Methodological Answer:

Stress Testing : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days .

Degradation Analysis : Use HPLC-MS to identify breakdown products (e.g., ring-opened hydrazines) .

Kinetic Modeling : Apply Arrhenius equations to predict shelf life under accelerated conditions .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block the aminoethyl moiety with Boc or Fmoc to prevent undesired alkylation .

- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- In Situ Monitoring : Employ ReactIR to detect reactive intermediates (e.g., nitrenes) and adjust conditions dynamically .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) at 10–100 µM concentrations .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC50 determination) .

- Membrane Permeability : Caco-2 monolayer assay to predict oral bioavailability .

Advanced: How to elucidate decomposition pathways under physiological conditions?

Methodological Answer:

- Metabolite Profiling : Incubate with liver microsomes (human or rat) and analyze via LC-QTOF-MS .

- Isotope Labeling : Synthesize 15N-labeled analogs to track N-oxide formation pathways .

- Computational Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。